(1S)-2'-[(Dicyclohexylamino)carbonyl][1,1'-binaphthalene]-2-carboxylic acid
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Overview
Description
(1S)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid is a complex organic compound known for its unique structural features and diverse applications in various fields of science. This compound is characterized by the presence of a binaphthalene core, which is a common motif in chiral ligands used in asymmetric synthesis. The dicyclohexylamino group adds to its steric bulk, making it a valuable compound in stereoselective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid typically involves multiple steps, starting from commercially available binaphthalene derivatives. One common method includes the introduction of the dicyclohexylamino group through a nucleophilic substitution reaction, followed by the formation of the carboxylic acid group via oxidation reactions. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(1S)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The dicyclohexylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylate salts or esters, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(1S)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the synthesis of advanced materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism by which (1S)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing the activity of these targets. The pathways involved often include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of protein conformations.
Comparison with Similar Compounds
Similar Compounds
(1R)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid: The enantiomer of the compound, with similar but distinct stereochemical properties.
(1S)-2’-[(Diphenylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid: A similar compound with a diphenylamino group instead of a dicyclohexylamino group.
Uniqueness
The uniqueness of (1S)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid lies in its steric bulk and chiral properties, which make it particularly effective in asymmetric synthesis and selective binding to molecular targets. Its structural features provide distinct advantages in various applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C34H35NO3 |
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Molecular Weight |
505.6 g/mol |
IUPAC Name |
1-[2-(dicyclohexylcarbamoyl)naphthalen-1-yl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C34H35NO3/c36-33(35(25-13-3-1-4-14-25)26-15-5-2-6-16-26)29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(37)38/h7-12,17-22,25-26H,1-6,13-16H2,(H,37,38) |
InChI Key |
FBVMJLFRAYRKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C(=O)O |
Origin of Product |
United States |
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